molecular formula C7H6F7NO B3039962 N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide CAS No. 1422-65-7

N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide

Cat. No.: B3039962
CAS No.: 1422-65-7
M. Wt: 253.12 g/mol
InChI Key: SQBHHHGUOQBSBF-UHFFFAOYSA-N
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Description

N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the prop-2-enamide moiety can participate in addition reactions with electrophiles and nucleophiles.

    Polymerization: The compound can undergo radical polymerization to form polymers with unique properties due to the presence of fluorine atoms.

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Addition Reactions: Typically involve reagents like hydrogen halides or halogens.

    Polymerization: Initiated using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Substitution Reactions: Often require strong bases or nucleophiles.

Major Products Formed:

    Addition Reactions: Result in the formation of haloalkanes or other addition products.

    Polymerization: Produces fluorinated polymers with high thermal stability and chemical resistance.

    Substitution Reactions: Yield substituted derivatives with modified properties.

Scientific Research Applications

N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers for coatings, adhesives, and sealants.

    Biology: Employed in the development of bio-compatible materials due to its chemical inertness and stability.

    Medicine: Investigated for its potential in drug delivery systems and medical devices.

    Industry: Utilized in the production of specialty chemicals and materials with unique surface properties.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl prop-2-enoate

Comparison: N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide is unique due to the presence of the amide group, which imparts different chemical properties compared to its ester counterparts. The amide group enhances its stability and allows for additional hydrogen bonding interactions, making it suitable for specific applications where such properties are desired.

Properties

IUPAC Name

N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F7NO/c1-2-4(16)15-3-5(8,9)6(10,11)7(12,13)14/h2H,1,3H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBHHHGUOQBSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895687
Record name N-(2,2,3,3,4,4,4-Heptafluorobutyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422-65-7
Record name N-(2,2,3,3,4,4,4-Heptafluorobutyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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